molecular formula C9H12FNO2 B13055773 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13055773
M. Wt: 185.20 g/mol
InChI Key: QKBGBCAUPWUFND-MLUIRONXSA-N
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Description

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant importance in various scientific fields. The compound’s structure includes a fluorophenol moiety and a chiral amino alcohol, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the resolution of racemic mixtures or enantioselective synthesis. One common method is the enantioselective reduction of a precursor ketone using chiral catalysts . Another approach involves the use of enzymatic resolution to obtain the desired enantiomer .

Industrial Production Methods

Industrial production often employs large-scale resolution techniques, such as crystallization of diastereomeric salts or chromatography. These methods ensure high purity and yield of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted phenols, depending on the reaction conditions and reagents used .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity towards these targets. The mechanism often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol is unique due to its fluorophenol moiety, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for developing drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

QKBGBCAUPWUFND-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)O)N)O

Origin of Product

United States

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